Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 108824-74-4
VCID: VC20753503
InChI: InChI=1S/C9H16N2O3/c1-6-8(12)11(5-4-10-6)7(2)9(13)14-3/h6-7,10H,4-5H2,1-3H3
SMILES: CC1C(=O)N(CCN1)C(C)C(=O)OC
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate

CAS No.: 108824-74-4

Cat. No.: VC20753503

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate - 108824-74-4

CAS No. 108824-74-4
Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
Standard InChI InChI=1S/C9H16N2O3/c1-6-8(12)11(5-4-10-6)7(2)9(13)14-3/h6-7,10H,4-5H2,1-3H3
Standard InChI Key OLCSDNRSPAKRGN-UHFFFAOYSA-N
SMILES CC1C(=O)N(CCN1)C(C)C(=O)OC
Canonical SMILES CC1C(=O)N(CCN1)C(C)C(=O)OC

Structural Characteristics and Identification

Chemical Structure and Basic Information

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate is an organic compound that contains a piperazinone ring system with methyl substitutions. It features a 2-oxopiperazine core structure with a methyl group attached to the 3-position, and a methyl propanoate group connected to one of the nitrogen atoms. The compound is characterized by its unique molecular structure which combines heterocyclic and ester functional groups .

The compound is officially identified by the CAS Registry Number 108824-74-4. This unique identifier ensures that this specific chemical entity can be distinguished from similar compounds in scientific and regulatory databases across the world .

Molecular Characteristics and Identifiers

The molecular formula of this compound is C9H16N2O3, corresponding to a molecular weight of 200.23 g/mol . The structure can be represented using various chemical notations, which are essential for computational chemistry and database searches. These include:

  • InChI: InChI=1S/C9H16N2O3/c1-6-8(12)11(5-4-10-6)7(2)9(13)14-3/h6-7,10H,4-5H2,1-3H3

  • InChIKey: OLCSDNRSPAKRGN-UHFFFAOYSA-N

  • SMILES Notation: CC1C(=O)N(CCN1)C(C)C(=O)OC

These identifiers serve critical functions in chemical informatics, enabling accurate structure representation in databases and facilitating structure-based searches.

Physical and Chemical Properties

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate exhibits several important physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes these key properties.

Table 1: Physicochemical Properties of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate

PropertyValueReference
Molecular Weight200.23 g/mol
XLogP3-AA-0.2
LogP-0.36510
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Polar Surface Area (PSA)58.64000
Exact Mass200.11609238 Da

The compound's negative LogP value indicates it has higher solubility in water than in octanol, suggesting good water solubility. This characteristic is consistent with the presence of multiple hydrogen bond acceptors and a hydrogen bond donor. The relatively modest polar surface area indicates moderate membrane permeability potential, which could be relevant for biological applications .

Synthetic Methodologies

Stereochemical Considerations

An important aspect of this compound's synthesis and properties relates to stereochemistry. Research findings indicate that in related compounds, the (R)-methylpiperazinone derivative demonstrated higher potency than the (S)-methylpiperazinone derivative, suggesting that stereochemical configuration significantly influences biological activity . This finding has important implications for the synthesis and application of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, particularly in contexts where biological activity is relevant.

Chemical Reactivity and Structure-Activity Relationships

Structure-Activity Relationships

Research on related piperazinone derivatives provides valuable insights into structure-activity relationships. In studies of deubiquitinase-targeting chimeras, it was observed that dimethyl and methyl piperazinone substitutions with specific extensions maintained potency against the target protein OTUB1 .

The research also revealed that the stereochemistry of the methyl substituent on the piperazinone ring significantly influenced biological activity, with the (R)-methylpiperazinone derivative showing superior potency compared to the (S)-methylpiperazinone derivative . This suggests the three-dimensional orientation of substituents on the piperazinone ring plays a crucial role in molecular recognition events.

Furthermore, modification studies demonstrated that while there was flexibility in the core scaffold, certain structural elements were essential for maintaining biological activity. For instance, the replacement of a reactive acrylamide warhead with a non-reactive acetamide version resulted in reduced binding affinity .

Research Applications and Significance

Utility in Chemical Research

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate and related piperazinone derivatives have found applications in various fields of chemical research:

  • As building blocks in medicinal chemistry for the synthesis of biologically active compounds

  • In the development of deubiquitinase-targeting chimeras (DUBTACs) for protein stabilization

  • As structural components in the exploration of structure-activity relationships

  • As intermediates in the synthesis of more complex molecules

Role in Protein Stabilization Research

One significant application of piperazinone derivatives related to Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate is in the field of protein stabilization. Research has explored their use in deubiquitinase-targeting chimeras for targeted protein stabilization .

In these studies, piperazinone-containing compounds were developed as ligands for the deubiquitinase enzyme OTUB1. The structural features of these compounds, including the piperazinone core and its substituents, were crucial for achieving effective binding to the target protein .

The research demonstrated that specific modifications to the piperazinone core influenced binding affinity and selectivity. For example, in the context of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) stabilization, certain piperazinone derivatives showed promising activity in preventing protein degradation .

Applications in Covalent Chemical Probes

Piperazinone-containing compounds have also been investigated in the context of covalent chemical probes. These probes are valuable tools in chemical biology for studying protein function and developing potential therapeutic agents .

Research in this area has involved the exploration of structure-activity relationships, including the investigation of different substituents and reactive groups. The piperazinone core has proven to be a versatile scaffold that can be modified to achieve desired reactivity and selectivity profiles .

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